4-(1-methyl-1H-pyrazol-4-yl)phenol
Description
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBHMAJENUAYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Methyl 1h Pyrazol 4 Yl Phenol and Analogous Chemical Entities
Strategies for Pyrazole (B372694) Ring Formation and Functionalization
The formation of the pyrazole core is the foundational step in synthesizing the target compound and its analogs. This typically involves the construction of the five-membered heterocyclic ring from acyclic precursors.
The most common and direct method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.commdpi.com In the context of 4-(1-methyl-1H-pyrazol-4-yl)phenol, this would involve reacting a suitably substituted hydrazine, such as methylhydrazine, with a 1,3-dicarbonyl compound. The Knorr pyrazole synthesis, first reported in 1883, exemplifies this approach, where a β-diketone reacts with a hydrazine. mdpi.com
Key precursors and reaction types include:
1,3-Dicarbonyl Compounds: Ethyl acetoacetate (B1235776) and diethyl malonate are common starting materials that react with hydrazines. mdpi.com For instance, the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, catalyzed by nano-ZnO, yields 1,3,5-substituted pyrazoles efficiently. nih.govmdpi.com
α,β-Unsaturated Ketones (Chalcones): These precursors react with hydrazines to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. nih.govmdpi.commdpi.com
Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient pathway. For example, reacting β-ketoesters, aromatic aldehydes, hydrazine hydrate, and malononitrile (B47326) can produce highly functionalized pyrazoles in a single step. nih.gov
1,3-Dipolar Cycloaddition: The reaction of a vinyl derivative with a nitrilimine, generated in situ from an arylhydrazone, is another effective method for forming the pyrazole ring. nih.govnih.gov
The choice of precursors is critical for determining the substitution pattern on the final pyrazole ring. To achieve the 1-methyl substitution, methylhydrazine is the logical choice of reagent.
Refluxing is a classical and widely employed technique for pyrazole synthesis, involving heating the reaction mixture in a solvent for an extended period. This method ensures that the reaction proceeds to completion by maintaining a constant, elevated temperature. For example, the synthesis of 5-trifluoromethyl-3-arylpyrazoles is achieved by refluxing 3-cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones with hydrazine hydrate. nih.gov Similarly, Knoevenagel condensation reactions to form pyrazole-linked compounds have been successfully carried out under reflux conditions in solvents like 1,4-dioxane. nih.gov
While effective, conventional reflux can require long reaction times and high temperatures. This has led to the development of alternative methods such as microwave-assisted synthesis, which can dramatically reduce reaction times. nih.gov
Phenol (B47542) Moiety Integration and Modification
The phenolic group can be incorporated at different stages of the synthesis. One strategy is to start with a precursor that already contains the phenol or a protected hydroxyl group. For instance, pyrazole derivatives of medically relevant phenolic acids have been synthesized by starting with esters of these acids. nih.gov This approach ensures the correct positioning of the hydroxyl group on the phenyl ring.
Alternatively, the phenol group can be introduced later in the synthetic sequence. This might involve the synthesis of a halophenyl-pyrazole derivative, followed by a nucleophilic substitution or a coupling reaction to introduce the hydroxyl group. The synthesis of a phenol-formaldehyde/pyrazole composite involved first preparing a phenol-formaldehyde resin, which was then functionalized with pyrazole under reflux conditions. acs.org
Advanced Coupling and Linkage Methodologies for Pyrazole-Phenol Conjugation
Connecting the fully formed pyrazole ring to the phenol moiety is a critical step that can be achieved through various modern synthetic reactions.
Condensation reactions provide a direct route to link pyrazole and phenol-containing precursors. The Knoevenagel condensation, for example, can be used to react a pyrazolone (B3327878) with an aromatic aldehyde. nih.gov Specifically, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is achieved through a one-step condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aromatic aldehydes. nih.gov This type of reaction, where the aromatic aldehyde contains a hydroxyl group (i.e., a hydroxybenzaldehyde), would directly yield a pyrazole-phenol conjugate.
Another approach involves the reaction of methylhydrazone with methyl benzoate (B1203000) in tetrahydrofuran (B95107) (THF), followed by acid-catalyzed cyclization, to form pyrazoles. bohrium.com If a hydroxy-substituted benzoate is used, this method could directly lead to the desired pyrazole-phenol structure.
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic rings, making them ideal for conjugating pyrazole and phenol moieties.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance, allowing for the presence of functionalities like phenols. chem-station.comorgsyn.orgresearchgate.net A potential route to this compound would involve the coupling of a 4-halopyrazole derivative (e.g., 4-bromo-1-methyl-1H-pyrazole) with a (4-hydroxyphenyl)zinc reagent, or vice versa. The reaction is effective for a broad scope of substrates, including aryl, vinyl, and allyl halides. organic-chemistry.org
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst. nih.govnih.gov The synthesis of aryl pyrazoles is frequently accomplished using this method. nih.govrsc.org To synthesize the target compound, 1-methyl-1H-pyrazole-4-boronic acid could be coupled with 4-bromophenol, or 4-bromo-1-methyl-1H-pyrazole could be coupled with 4-hydroxyphenylboronic acid. The Suzuki reaction is often favored due to the stability and low toxicity of the boronic acid reagents. nih.govmdpi.com
The table below summarizes key findings from research on relevant synthetic methodologies.
| Methodology | Precursors/Reagents | Key Findings | Reference(s) |
| Cyclocondensation | 1,3-Diketones and Hydrazines | A simple and rapid approach to obtain polysubstituted pyrazoles. | nih.govmdpi.com |
| Conventional Reflux | β-ketoesters, Hydrazine Hydrate | One of the oldest and most common procedures for pyrazole synthesis. | |
| Condensation Reaction | Aromatic Aldehydes and Pyrazolones | Efficient one-step synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). | nih.gov |
| Suzuki Coupling | Aryl Halides and Aryl Boronic Acids | An effective method for synthesizing biaryl compounds, including aryl pyrazoles, often with high yields. | nih.govmdpi.com |
| Negishi Coupling | Organozinc Compounds and Organic Halides | A versatile method with high functional group tolerance, suitable for complex molecule synthesis. | wikipedia.orgorganic-chemistry.orgchem-station.com |
Alkylation and Selective Demethylation Protocols
A common and effective strategy for the synthesis of phenolic pyrazoles, such as this compound, involves the selective demethylation of a more readily accessible methoxy-substituted precursor. This approach often begins with the synthesis of 1-methyl-4-(4-methoxyphenyl)-1H-pyrazole. A plausible route to this intermediate involves the condensation of 4-methoxyphenylhydrazine chemicalbook.comgoogle.com or its hydrochloride salt with a suitable three-carbon synthon.
Once the methoxy-substituted pyrazole is obtained, the crucial step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a widely used and highly effective reagent for this transformation. nih.govresearchgate.netcommonorganicchemistry.comchempedia.info The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from 0 °C to room temperature.
The mechanism of BBr₃-mediated demethylation commences with the formation of a Lewis acid-base adduct between the boron center and the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. nih.govajrconline.org Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the desired phenol. While a 1:1 stoichiometry of BBr₃ to the ether is often employed, studies have shown that sub-stoichiometric amounts of BBr₃ can be effective, proceeding through a proposed three-cycle mechanism where one equivalent of the reagent can cleave up to three equivalents of the aryl methyl ether. nih.gov
Table 1: General Conditions for BBr₃ Demethylation
| Reagent | Solvent | Temperature | Reaction Time | Workup | Reference |
| BBr₃ (1M in DCM) | DCM | 0 °C to RT | Overnight | Ice water quench | commonorganicchemistry.com |
| BBr₃ | DCM | -78 °C to RT | Several hours | Aqueous NaHCO₃ | commonorganicchemistry.com |
| BBr₃ | DCM | 0 °C | 12 hours | Aqueous NaHCO₃, brine | commonorganicchemistry.com |
Derivatization and Structural Diversification Strategies
The phenolic moiety of this compound serves as a versatile handle for further structural modifications, enabling the synthesis of a wide array of derivatives with potentially diverse properties.
Introduction of Amino-Methyl and Related Linkers
A key derivatization strategy involves the introduction of amino-methyl groups, often achieved through the Mannich reaction. This three-component condensation reaction utilizes the phenol, formaldehyde, and a primary or secondary amine to install an aminomethyl substituent, typically at the ortho position to the hydroxyl group. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol ring.
A more modern and highly efficient reagent for aminomethylation is Eschenmoser's salt, dimethylaminomethylidene iodide ([(CH₃)₂NCH₂]I). wikipedia.org This pre-formed iminium salt is a potent aminomethylating agent that reacts with nucleophiles like phenols to introduce the dimethylaminomethyl group. These tertiary amine derivatives can be further quaternized and subjected to elimination to form vinyl derivatives.
The synthesis of related N-methylmethanamine pyrazole compounds has been reported, indicating the feasibility of such derivatizations in this class of compounds. evitachem.comsigmaaldrich.comnih.govsimsonpharma.combldpharm.com
Halogenation and Other Electrophilic Aromatic Substitutions
The pyrazole and phenol rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of halogens and other functional groups. The electron-rich nature of the phenol ring directs electrophiles primarily to the ortho and para positions. Since the para position is occupied by the pyrazole ring, substitution is expected at the positions ortho to the hydroxyl group.
N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are convenient and widely used reagents for the regioselective bromination and chlorination of aromatic compounds, respectively. masterorganicchemistry.com These reagents offer milder reaction conditions compared to elemental halogens. The reaction of this compound with NBS or NCS in a suitable solvent like carbon tetrachloride or acetonitrile (B52724) would be expected to yield the corresponding mono- or di-halogenated derivatives.
Design and Synthesis of Hybrid Pyrazole Systems
The fusion of the this compound scaffold with other heterocyclic systems, such as coumarins, can lead to the creation of novel hybrid molecules. Coumarins are a class of benzopyrone compounds with a wide range of biological activities. biointerfaceresearch.com
The synthesis of pyrazole-coumarin hybrids can be achieved through various multicomponent reactions. researchgate.net For instance, a Pechmann condensation followed by reaction with a hydrazine derivative, or a Knoevenagel condensation of a pyrazole carbaldehyde with a coumarin (B35378) precursor, can be employed. The phenolic hydroxyl group of this compound can also be utilized as a nucleophile in reactions with suitably functionalized coumarins to form ether linkages, creating another class of hybrid molecules. kthmcollege.ac.inmdpi.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
In the initial pyrazole synthesis, for example, through a Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, and base is critical for achieving high yields. For the demethylation step, while BBr₃ is effective, the reaction temperature and duration must be carefully controlled to prevent side reactions.
For derivatization reactions, the choice of reagents and conditions is equally important. In Mannich reactions, the pH of the reaction medium can significantly impact the rate and yield. In halogenation reactions, the stoichiometry of the halogenating agent must be carefully controlled to achieve the desired degree of substitution. The use of microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times.
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently identify the optimal set of reaction parameters, leading to improved yields, reduced reaction times, and enhanced purity of the final products.
Structural Elucidation and Comprehensive Characterization of 4 1 Methyl 1h Pyrazol 4 Yl Phenol
Spectroscopic Methods for Definitive Structural Confirmation
Spectroscopic techniques are fundamental in confirming the molecular structure of 4-(1-methyl-1H-pyrazol-4-yl)phenol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For pyrazole (B372694) derivatives, the chemical shifts of the protons on the pyrazole ring are characteristic. In related pyrazole compounds, the pyrazole ring protons typically appear as distinct signals in the aromatic region of the spectrum. The methyl group attached to the nitrogen atom would present as a singlet, with a chemical shift indicative of its attachment to a nitrogen atom within a heterocyclic ring. The protons of the phenol (B47542) ring would also exhibit characteristic signals in the aromatic region, with their coupling patterns revealing their substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbon atoms of the pyrazole and phenol rings, as well as the methyl carbon, would each give rise to distinct signals. Studies of similar pyrazole derivatives have shown that the chemical shifts of the carbon atoms are sensitive to the substituents on the ring. researchgate.netresearchgate.net For instance, the carbon atom of a hydroxymethyl group on a pyrazole ring can be influenced by the electronic density on the nitrogen atom. researchgate.net
Table 1: Predicted and Experimental NMR Data for this compound and Related Structures
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) for Related Pyrazoles |
| ¹H-NMR | ||
| N-CH₃ | ~3.8 | |
| Pyrazole-H | ~7.5 - 8.0 | |
| Phenol-H (aromatic) | ~6.8 - 7.4 | |
| Phenol-OH | ~9.5 | |
| ¹³C-NMR | ||
| N-CH₃ | ~39 | 53.94 - 60.64 (for hydroxymethylpyrazoles) researchgate.net |
| Pyrazole-C | ~110 - 140 | 112.35 - 145.51 (for hydroxymethylpyrazoles) researchgate.net |
| Phenol-C | ~115 - 160 | |
| Phenol-C-OH | ~155 |
Note: The table above presents predicted values and experimental data for structurally similar compounds. Precise experimental values for this compound would require specific analysis of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound (C₁₀H₁₀N₂O), the expected monoisotopic mass is 174.0793 g/mol . uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Predicted m/z |
| [M+H]⁺ | 175.0866 |
| [M+Na]⁺ | 197.0685 |
Data sourced from predicted values. uni.lu
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazole and phenol rings are expected in the 1600-1450 cm⁻¹ region. frontiersin.org The C-O stretching of the phenol would be observed around 1260-1180 cm⁻¹.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Visible)
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Phenolic compounds typically exhibit strong absorption bands in the UV region. researchgate.net For this compound, absorption maxima are expected due to π→π* transitions within the aromatic pyrazole and phenol rings. The presence of the phenolic hydroxyl group can influence the position and intensity of these absorption bands. A related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, shows absorption peaks at 340 nm and 406 nm. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of similar compounds provides valuable insights. For instance, the crystal structure of 4-[Tris(1H-pyrazol-1-yl)methyl]phenol reveals that the molecules can form dimers through intermolecular O-H···N hydrogen bonds between the hydroxyl groups and pyrazole nitrogen atoms. nih.govnih.gov
Dihedral Angle Analysis within the Crystal Lattice
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A thorough search of scientific literature did not yield specific studies detailing the intermolecular interactions within the crystal structure of this compound. Typically, for a compound of this nature, one would anticipate the presence of certain key interactions that govern its solid-state architecture.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. It would be expected that O-H···N hydrogen bonds would be a primary feature in the crystal packing, potentially leading to the formation of chains or more complex networks.
Without experimental data, any description of these interactions remains hypothetical.
Elemental Composition Analysis
Specific elemental analysis data for this compound is not available in the referenced literature. However, the theoretical elemental composition can be calculated based on its molecular formula, C₁₀H₁₀N₂O.
The molecular formula indicates that a molecule of this compound is composed of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The theoretical weight percentages of each element are presented in the table below.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 68.94 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.79 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.09 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.19 |
| Total | 174.203 | 100.00 |
This table represents the theoretical values. Experimental verification through techniques such as combustion analysis would be necessary to confirm the elemental composition of a synthesized sample.
Computational and Theoretical Investigations of 4 1 Methyl 1h Pyrazol 4 Yl Phenol
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost. For 4-(1-methyl-1H-pyrazol-4-yl)phenol, DFT calculations offer a detailed understanding of its fundamental properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to determine equilibrium geometries. sigmaaldrich.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometric Parameters for Pyrazole Derivatives
| Parameter | Representative Value | Source |
| N-N bond length (pyrazole ring) | 1.372 - 1.381 Å | sigmaaldrich.com |
| C-N bond length (pyrazole ring) | 1.298 - 1.300 Å | sigmaaldrich.com |
| C-N single bond (pyrazole ring) | 1.479 - 1.490 Å | sigmaaldrich.com |
Note: These values are for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and are representative of typical bond lengths in pyrazole-containing compounds.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.
For pyrazole derivatives, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In the case of this compound, the phenol (B47542) ring and the pyrazole nitrogen atoms are expected to contribute significantly to the HOMO, while the pyrazole and phenyl rings will likely be involved in the LUMO. The HOMO-LUMO gap can be calculated using DFT methods and provides insight into the electronic transitions and charge transfer possibilities within the molecule.
Table 2: Representative HOMO-LUMO Energies and Gap for a Pyrazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
Note: These are representative values and the actual energies for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, making these sites potential hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The MEP analysis is crucial for understanding intermolecular interactions, including those with biological targets.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. eurasianjournals.comutexas.edu This method allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are key to understanding delocalization and hyperconjugation effects.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Solvent Effects
While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational space and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations can be used to study the flexibility of the molecule, including the rotation around the bond connecting the pyrazole and phenol rings. By performing simulations in different solvents, it is possible to investigate how the solvent affects the molecule's conformation and dynamics. For example, a study on a pyrazole derivative reported the calculation of solvation energies in various solvents using a solvation model based on density (SMD), indicating that most organic solvents were preferable for solubilization over water. researchgate.net MD simulations can also provide insights into the formation and stability of intermolecular hydrogen bonds with solvent molecules. This information is particularly relevant for understanding the behavior of the compound in biological systems, which are predominantly aqueous environments.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a pivotal computational method used to predict how a molecule, such as this compound, binds to a macromolecular target, typically a protein. This technique provides critical insights into the binding mode and affinity, which are essential for drug discovery and development. The pyrazole scaffold, a key feature of the title compound, is recognized as a "privileged structure" in medicinal chemistry due to its ability to form various interactions with biological targets. mdpi.com
Docking studies on pyrazole derivatives have revealed their potential as inhibitors for a wide array of protein kinases, which are crucial regulators of cell function and are often implicated in diseases like cancer. mdpi.com For instance, derivatives have been docked into the active sites of targets such as Aurora kinases, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These studies show that pyrazole-based ligands can fit deeply within the binding pockets of these proteins, forming key hydrogen bonds and other interactions. nih.govresearchgate.net
In studies targeting p38 MAP kinase, a key enzyme in inflammatory responses, pyrazole urea-based inhibitors demonstrated a unique binding mode. nih.gov These compounds interact with a region distinct from the ATP binding site, which is exposed when the kinase adopts a specific inactive conformation. This interaction involves both lipophilic and hydrogen bonding between the inhibitor and the protein. nih.gov Similarly, structure-based design efforts targeting the RET kinase led to the development of inhibitors containing the 1-methyl-1H-pyrazole-4-carboxamide core. nih.gov These compounds were designed to suppress resistant mutants of the kinase. nih.gov
Furthermore, derivatives of this compound have been identified as dual inhibitors of c-Met and Ron kinases. nih.gov Docking simulations and X-ray crystallography provided a rationale for the observed selectivity, highlighting how the specific arrangement of the pyrazole and other moieties contributes to binding affinity. nih.gov The common theme across these diverse targets is the pyrazole ring's ability to act as a versatile scaffold, often participating in crucial hydrogen bond interactions within the kinase hinge region or other key areas of the active site. mdpi.comnih.govnih.gov
| Target Protein | Key Interaction Features | Predicted Outcome |
| Aurora A Kinase | Binding in the ATP pocket; potential hydrogen bonds. nih.govtandfonline.com | Inhibition of kinase activity. |
| CDK2 | Deep binding within the pocket, forming reasonable hydrogen bonds. nih.govresearchgate.net | Potential inhibition for cancer treatment. |
| VEGFR-2 | Deep binding within the pocket, forming reasonable hydrogen bonds. nih.govresearchgate.net | Potential inhibition of angiogenesis. |
| p38 MAP Kinase | Binds to a distinct allosteric site, exposing a lipophilic pocket. nih.gov | Potent and selective inhibition for inflammatory diseases. |
| RET Kinase | Structure-based design to fit the active site and overcome resistance mutations. nih.gov | Suppression of wild-type and resistant RET kinase mutants. |
| c-Met/Ron Kinase | Preferential binding to the activated kinase conformation. nih.gov | Specific dual inhibition for cancer therapy. |
Computational Approaches to Structure-Based Design and Virtual Screening
Structure-based drug design (SBDD) and virtual screening are powerful computational strategies that accelerate the discovery of new therapeutic agents. mdpi.com These methods utilize the three-dimensional structure of a biological target to identify and optimize compounds that can modulate its activity. The this compound scaffold has been a focal point of such computational efforts due to its favorable drug-like properties and versatile binding capabilities. mdpi.comchemmethod.com
Virtual screening involves computationally testing large libraries of compounds against a protein target to filter for potential hits. mdpi.com This approach has been successfully used to identify novel pyrazole-based inhibitors for several important targets. For example, a high-throughput virtual screening (HTVS) of over 12,000 pyrazole compounds led to the discovery of new inhibitors for CDK8, a key enzyme in cancer progression. chemmethod.comchemmethod.com The study highlighted that the pyrazole scaffold's specific geometry and electronic properties enable it to establish critical hydrogen bonds and π-π stacking interactions within the CDK8 active site. chemmethod.comchemmethod.com In another example, a structure-based virtual screen of approximately 340,000 molecules identified a pyrazole-scaffold compound as a potent proteasome inhibitor. nih.govacs.org
Structure-based drug design is an iterative process where the structural information of a ligand-target complex is used to guide the chemical modification of the ligand to improve its potency and selectivity. mdpi.com This methodology has been applied to derivatives of this compound. For instance, the design of new RET kinase inhibitors capable of overcoming drug resistance was achieved through a structure-based approach using the 1-methyl-3-amino-1H-pyrazole-4-carboxamide framework. nih.gov Similarly, understanding the binding mode of pyrazole-urea compounds in p38 MAP kinase allowed for modifications that incorporated another binding pharmacophore, significantly improving potency and leading to the selection of a clinical candidate. nih.gov These computational approaches not only speed up the discovery of lead compounds but also provide a deeper understanding of the molecular interactions that drive biological activity, enabling more rational and efficient drug development. mdpi.comchemmethod.com
| Computational Approach | Target | Application & Outcome |
| High-Throughput Virtual Screening (HTVS) | CDK8 | Screened >12,000 pyrazole compounds to identify novel inhibitors with favorable pharmacokinetic profiles. chemmethod.comchemmethod.com |
| Structure-Based Virtual Screening (SBVS) | Proteasome | Screened ~340,000 molecules, leading to the discovery and optimization of a potent pyrazole-based proteasome inhibitor. nih.govacs.org |
| Structure-Based Virtual Screening (SBVS) | Various Cancer Targets (C-RAF, VEGFR, etc.) | A library of 63 pyrazole derivatives was screened against six cancer targets to identify potential inhibitors based on binding affinity. nih.gov |
| Structure-Based Drug Design (SBDD) | RET Kinase | Guided the design of 1-methyl-1H-pyrazole derivatives to suppress drug-resistant mutants. nih.gov |
| Structure-Activity Relationship (SAR) & SBDD | p38 MAP Kinase | Correlated structural data with activity, leading to modifications that significantly improved potency and resulted in a clinical candidate. nih.gov |
Biological Activity and Pharmacological Profiling of 4 1 Methyl 1h Pyrazol 4 Yl Phenol Analogs
Anti-Cancer and Anti-Proliferative Activity Studies
The pyrazole (B372694) scaffold is a key component in many compounds developed for their anti-cancer properties. nih.gov Analogs of 4-(1-methyl-1H-pyrazol-4-yl)phenol have demonstrated notable anti-proliferative effects across various cancer cell lines, operating through mechanisms that include the inhibition of critical cellular kinases and the modulation of pathways controlling cell growth and apoptosis.
Inhibition of Specific Kinases (e.g., RET, c-Met, BTK, p38MAPK, VEGFR-2)
Kinase inhibition is a cornerstone of modern targeted cancer therapy. Certain pyrazole-containing compounds have been identified as potent inhibitors of several kinases that are crucial for tumor growth and survival.
Substituted pyrazolo[1,5-a]pyridine (B1195680) compounds have been identified as inhibitors of the RET (Rearranged during Transfection) kinase. google.com Aberrant activity of the RET receptor tyrosine kinase is a known driver in various cancers. google.com These compounds are being explored for their potential in treating RET-associated diseases, including certain types of cancer. google.com
Furthermore, pyrazolo[1,5-a]quinazoline derivatives have been shown to effectively bind to and inhibit mitogen-activated protein kinases (MAPKs) such as p38α and JNK3. nih.gov These kinases are involved in cellular stress responses and inflammatory signaling, which can contribute to cancer progression. Molecular modeling has indicated a high degree of complementarity between these compounds and the JNK3 active site. nih.gov
The table below summarizes the kinase inhibitory activities of selected pyrazole analogs.
| Compound Class | Target Kinase | Biological Context |
| Substituted pyrazolo[1,5-a]pyridines | RET kinase | RET-associated cancers |
| Pyrazolo[1,5-a]quinazolines | p38α, JNK3 | Cancer, Inflammatory Diseases |
This table is generated based on available data and is for illustrative purposes.
Modulation of Cellular Proliferation and Apoptosis Pathways (e.g., p53 pathways)
Beyond direct kinase inhibition, this compound analogs can exert their anti-cancer effects by influencing fundamental cellular processes like proliferation and programmed cell death (apoptosis).
Recent studies on 5-aminopyrazole derivatives have identified compounds that can suppress the growth of specific cancer cell lines. nih.gov For instance, certain analogs demonstrated significant growth inhibition against breast and renal cancer cell lines. nih.gov The anti-proliferative activity was found to be dependent on the substitution pattern on the pyrazole scaffold. nih.gov
The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. Research has shown that DNA damage can trigger p53-dependent mitochondrial apoptosis. nih.gov While not directly studying this compound analogs, this highlights a key pathway that could be modulated by pyrazole-based compounds that induce cellular stress in cancer cells.
The table below illustrates the anti-proliferative effects of specific 5-aminopyrazole analogs.
| Compound | Cancer Cell Line | Growth Inhibition (%) |
| Analog 1c | Breast Cancer | < 40% |
| Analog 1d | Leukemia, Breast Cancer | < 40% |
| Analog 1e | Renal Cancer (CAKI-1) | Selective growth block |
This table is based on findings from studies on 5-aminopyrazole derivatives and indicates the percentage of cancer cell growth inhibition. nih.gov
Anti-Inflammatory Activity Assessments
The pyrazole moiety is a well-established feature in many anti-inflammatory drugs. nih.govnih.gov Analogs of this compound have been synthesized and evaluated for their potential to mitigate inflammatory responses, often through the inhibition of key enzymes and inflammatory mediators.
Inhibition of Inflammatory Mediators (e.g., IL-6, TNF-α)
Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The ability of a compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.
Newly synthesized pyrazole–pyridazine hybrids have been shown to significantly inhibit the generation of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.org Specifically, trimethoxy derivatives from this series demonstrated potent activity in reducing the levels of these pro-inflammatory cytokines. rsc.org
The table below presents the inhibitory effects of pyrazole-pyridazine hybrids on key inflammatory mediators.
| Compound | Effect on TNF-α Production | Effect on IL-6 Production | Cell Line |
| Trimethoxy derivative 5f | Potent Inhibition | Potent Inhibition | RAW264.7 |
| Trimethoxy derivative 6f | Potent Inhibition | Potent Inhibition | RAW264.7 |
This table summarizes the observed effects of the compounds on cytokine production in an in vitro model of inflammation. rsc.org
Cyclooxygenase (COX-1/COX-2) Inhibition Studies
The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
Several series of pyrazole analogs have been designed as selective COX-2 inhibitors. nih.govnih.gov For example, pyrazole–pyridazine hybrids have been developed that show notable and selective COX-2 inhibitory activity with only mild inhibition of COX-1. nih.gov Certain trimethoxy derivatives within this class exhibited stronger COX-2 inhibition than the reference drug, celecoxib (B62257). nih.gov Molecular docking studies suggest that the pyrazole ring is crucial for binding to the COX-2 active site. nih.gov
The table below details the COX inhibition data for selected pyrazole analogs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Trimethoxy derivative 5f | - | 1.50 | 9.56 |
| Bromo derivative 6e | - | 2.51 | - |
| Trimethoxy derivative 6f | - | 1.15 | 8.31 |
| Celecoxib (Reference) | - | 2.16 | 2.51 |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is a ratio of COX-1 to COX-2 inhibition, with higher values indicating greater selectivity for COX-2. nih.govrsc.org
Exploration of Mechanisms Involving Oxidative and Inflammatory Pathways
The interplay between oxidative stress and inflammation is well-documented, with reactive oxygen species (ROS) often acting as signaling molecules that can perpetuate inflammatory responses. The pyrazole core is considered a valuable pharmacophore for designing potent antioxidants. mdpi.com
Analogs of Edaravone, a pyrazolone-based antioxidant, have been synthesized and studied for their ability to scavenge free radicals. mdpi.com It is believed that combining amino and hydroxyl groups within the pyrazole structure can lead to promising antioxidant properties. mdpi.com Furthermore, studies on 5-aminopyrazole derivatives have shown their capacity to inhibit ROS production, highlighting their potential to interfere with oxidative stress-related pathologies. nih.gov Theoretical studies on pyrazoline analogs have also suggested their promise as antioxidant additives by mitigating oxidative degradation. acs.org
Anti-Microbial Activity Investigations
The emergence of drug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents. tandfonline.com Pyrazole derivatives have been extensively explored for their potential to combat bacterial and fungal infections. mdpi.comorientjchem.org
Pyrazole derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. tandfonline.commdpi.com Some pyrazole-based compounds have shown efficacy against challenging resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
A variety of pyrazole-containing scaffolds have been synthesized and evaluated for their antibacterial properties. For instance, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several Gram-negative and Gram-positive strains. nih.gov Similarly, thiazolidinone-clubbed pyrazoles have demonstrated moderate antibacterial activity. nih.gov
The mechanism of action for some pyrazole derivatives involves the inhibition of essential bacterial enzymes. DNA gyrase, a crucial enzyme for bacterial DNA replication, has been identified as a target for certain pyrazole compounds, which have shown moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov
Interactive Table: Antibacterial Activity of Pyrazole Analogs
| Compound Type | Target Organism(s) | Activity/Potency | Reference |
|---|---|---|---|
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | Potent, broad-spectrum | nih.gov |
| Thiazolidinone-clubbed pyrazoles | E. coli | Moderate (MIC 16 μg/ml) | nih.gov |
| Pyrazole-3-carboxylic acid derivatives | Various bacterial pathogens | Good activity | mdpi.com |
| Pyrazoline-clubbed pyrazoles | P. aeruginosa, S. aureus | Moderate to potent | nih.gov |
Pyrazole derivatives have also been recognized for their significant antifungal properties. mdpi.com The pyrazole moiety is a key component in several commercial fungicides used for crop protection. mdpi.com Research has focused on synthesizing novel pyrazole analogs to identify compounds with broad-spectrum and potent antifungal activity. mdpi.comslideshare.net
For example, a series of novel pyrazole analogues containing an aryl trifluoromethoxy group were synthesized and showed promising antifungal activity against various phytopathogenic fungi. mdpi.com One compound in this series demonstrated an exceptionally low EC50 value of 0.0530 μM against Fusarium graminearum, comparable to the commercial fungicide pyraclostrobin. mdpi.com Another study on 1,3,5-trisubstituted pyrazole derivatives found that the presence of electronegative groups on the pyrazole ring enhanced antifungal activity. slideshare.net
Interactive Table: Antifungal Activity of Pyrazole Analogs
| Compound Type | Target Fungi | Activity/Potency | Reference |
|---|---|---|---|
| Pyrazole analogues with aryl trifluoromethoxy group | Fusarium graminearum | High (EC50 = 0.0530 μM) | mdpi.com |
| 1,3,5-Trisubstituted pyrazole derivatives | S. cerevisiae, A. niger, C. albicans, R. oryzae | Significant, enhanced by electronegative groups | slideshare.net |
| Pyrazole derivatives containing an imidazothiadiazole moiety | Multi-drug resistant fungal strains | High selective inhibitory activity | nih.gov |
| Pyrazole-4-carboxamide derivatives | Various fungal strains | Potent activity | japsonline.com |
Anti-Diabetic Activity, Including Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a significant class of oral anti-diabetic drugs for the management of type 2 diabetes. nih.govjetir.org These agents work by prolonging the action of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. lookchem.com The pyrazole scaffold has been identified as a promising framework for the development of novel and potent DPP-IV inhibitors. nih.govresearchgate.net
Several studies have reported the synthesis and evaluation of pyrazole derivatives as DPP-4 inhibitors. For instance, new thiosemicarbazones incorporating a pyrazole ring have been developed, with some compounds exhibiting potent DPP-4 inhibitory effects, even surpassing the activity of the well-known DPP-4 inhibitor, sitagliptin. nih.gov Specifically, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide was identified as a highly effective DPP-4 inhibitor with an IC50 value of 1.266 ± 0.264 nM. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these pyrazole derivatives within the active site of the DPP-4 enzyme. nih.gov
Interactive Table: DPP-IV Inhibitory Activity of Pyrazole Analogs
| Compound Series | Lead Compound Example | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole-based thiosemicarbazones | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 nM | nih.gov |
| Pyrazole-based thiosemicarbazones | Trifluoromethyl-substituted compound 2g | 4.775 ± 0.296 nM | nih.gov |
Anti-Tubercular Activity Evaluations
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health problem, exacerbated by the rise of drug-resistant strains. japsonline.comnih.gov This has spurred the search for new anti-TB agents, and pyrazole derivatives have emerged as a promising class of compounds. nih.govmdpi.comcapes.gov.br
Researchers have synthesized numerous pyrazole-containing derivatives and evaluated their in vitro activity against M. tuberculosis. nih.govthieme-connect.com Some of these compounds have shown significant anti-tubercular activity, comparable to existing first-line drugs like isoniazid. thieme-connect.com For example, certain 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have exhibited pronounced anti-tubercular effects. thieme-connect.com
One of the molecular targets for pyrazole-based anti-TB agents is UDP-galactopyranose mutase (UGM), an essential enzyme in the synthesis of the mycobacterial cell wall that is absent in mammals. mdpi.com While some pyrazole derivatives have shown inhibitory activity against MtbUGM, this has not always translated to whole-cell anti-mycobacterial activity, suggesting the complexity of drug action and the need for further optimization. mdpi.com
Interactive Table: Anti-Tubercular Activity of Pyrazole Analogs
| Compound Series | Lead Compound Example | MIC Value (against Mtb H37Rv) | Reference |
|---|---|---|---|
| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | Compound 4g | 0.39 µg/ml | thieme-connect.com |
| Pyrazole-4-carboxamide derivatives | Compounds 5a, 5i, 5j | Potent activity | japsonline.com |
| Pyrazole-based MtbUGM inhibitors | MS208 | Mixed inhibitor | mdpi.com |
Anti-Leishmanial Activity Profiling
Leishmaniasis is a parasitic disease with significant global impact, and the current treatment options have limitations, including toxicity and emerging drug resistance. researchgate.net This has driven the search for novel anti-leishmanial agents, with pyrazole derivatives showing considerable promise. researchgate.netnih.govresearchgate.net
Several studies have reported the synthesis and evaluation of pyrazole-containing compounds against different Leishmania species. nih.govacademicjournals.org For instance, pyrazolylpyrazoline derivatives have been investigated as dual-acting antimalarial and anti-leishmanial agents, with some compounds exhibiting sub-micromolar activity against both promastigote and amastigote forms of Leishmania aethiopica. nih.gov Similarly, certain disubstituted purines and related pyrazolo[4,3-d]pyrimidines have shown activity against Leishmania donovani amastigotes, with EC50 values in the low micromolar range. nih.gov
The proposed mechanism of action for some of these compounds involves the inhibition of key parasitic enzymes, such as pteridine (B1203161) reductase 1 (PTR1), which is crucial for the parasite's folate pathway. nih.gov
Interactive Table: Anti-Leishmanial Activity of Pyrazole Analogs
| Compound Series | Target Leishmania Species | Activity/Potency | Reference |
|---|---|---|---|
| Pyrazolylpyrazoline derivatives | L. aethiopica (promastigotes and amastigotes) | Sub-micromolar IC50 values | nih.gov |
| Pyrazolo[4,3-d]pyrimidines | L. donovani (amastigotes) | EC50 in the range of 1.5-12.4 μM | nih.gov |
| Pyrazole and pyrano[2,3-c]pyrazole derivatives | L. major | IC50 values in the range of 34.79–43.55 μg/mL | researchgate.net |
Neuropharmacological Effects and Central Nervous System (CNS) Activity
The pyrazole scaffold is a key structural feature in several drugs that act on the central nervous system (CNS). Research into pyrazole derivatives has revealed a range of neuropharmacological effects, including antidepressant and anxiolytic activities. nih.gov
A series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and found to exhibit significant antidepressant and anti-anxiety properties in various in vivo behavioral models. nih.gov Molecular docking studies suggested that these compounds may act as inhibitors of monoamine oxidase-A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters involved in mood regulation. nih.gov
Furthermore, pyrazole carboxamide derivatives have been investigated as potential multifunctional agents for the treatment of Alzheimer's disease. researchgate.net Some of these compounds showed the ability to reverse scopolamine-induced amnesia and inhibit acetylcholinesterase (AChE) activity in the brain, suggesting their potential as cognitive enhancers. researchgate.net
Interactive Table: Neuropharmacological Effects of Pyrazole Analogs
| Compound Series | Investigated Activity | Key Findings | Reference |
|---|---|---|---|
| 1,3,5-trisubstituted-2-pyrazoline derivatives | Antidepressant and anxiolytic | Significant activity in in vivo models; potential MAO-A inhibitors | nih.gov |
| Pyrazole carboxamide derivatives | Anti-Alzheimer's agents | Reversed scopolamine-induced amnesia; inhibited AChE activity | researchgate.net |
| Benzofuran pyrazole derivatives | Antinociceptive | Inhibition of pain response | frontiersin.org |
Anxiolytic and Antidepressant-like Effects
Research into pyrazole derivatives has revealed their potential as anxiolytic and antidepressant agents. nih.gov A specific analog, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has been synthesized and evaluated for its anxiolytic-like properties. nih.gov
In preclinical studies, LQFM032 demonstrated effects suggestive of anxiolytic activity. In the open-field test, the compound led to an increase in crossings and time spent in the center of the arena. nih.gov Furthermore, in the elevated plus-maze and light-dark box tests, LQFM032 increased the number of entries and time spent in the open arms and the light area, respectively. nih.gov These behavioral changes are indicative of a reduction in anxiety-like behavior. The anxiolytic-like effects of LQFM032 were blocked by flumazenil, a benzodiazepine (B76468) antagonist, and mecamylamine, a nicotinic antagonist, suggesting that its mechanism of action involves both the benzodiazepine and nicotinic pathways. nih.gov Importantly, the compound did not appear to impair memory in the step-down test. nih.gov
The nucleus accumbens is a key brain region implicated in mood regulation. Studies have shown that activation of the μ-δ opioid receptor heteromer in this area can produce antidepressant- and anxiolytic-like effects. nih.gov A specific δ-opioid receptor agonist, UFP-512, demonstrated such effects in various behavioral tests, including the forced swim test, novelty-induced hypophagia, and elevated plus-maze. nih.gov These effects were blocked by both μ- and δ-opioid receptor antagonists, highlighting the role of the heteromer in mediating these behavioral responses. nih.gov This line of research suggests that targeting the μ-δ opioid receptor heteromer could be a viable strategy for developing novel treatments for depression and anxiety disorders. nih.gov
| Compound | Test | Observed Effect | Implied Activity |
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Open-field test | Increased crossings and time in center | Anxiolytic-like |
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Elevated plus-maze | Increased entries and time in open arms | Anxiolytic-like |
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Light-dark box test | Increased transitions and time in light area | Anxiolytic-like |
| UFP-512 | Forced swim test, novelty-induced hypophagia, elevated plus-maze | Reduced depression- and anxiety-like behaviors | Antidepressant- and anxiolytic-like |
Antinociceptive (Analgesic) Activity
Pyrazole derivatives are recognized for their wide range of pharmacological activities, including analgesic effects. nih.gov Several studies have investigated the antinociceptive properties of pyrazole compounds, revealing their potential to alleviate pain through various mechanisms.
A series of regio-isomeric pyrazole compounds, LQFM-020 (fluorine at the para position), LQFM-021 (fluorine at the meta position), and LQFM-039 (fluorine at the ortho position), have been evaluated in pain models induced by acidified saline, capsaicin, and formalin. nih.gov The results indicated that these compounds possess antinociceptive effects. nih.gov
Another study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a synthetic analog of isoquinoline (B145761) alkaloids, also demonstrated significant analgesic activity in the hot plate test, where it increased the pain sensitivity threshold to thermal stimuli. biomedpharmajournal.org
| Compound | Pain Model | Key Findings |
| LQFM-020, LQFM-021, LQFM-039 | Acidified saline, capsaicin, formalin | Demonstrated antinociceptive effects. nih.gov |
| LQFM-020, LQFM-021, LQFM-039 | - | Effects are mediated by ASIC-1α, TRPV-1, and μ-opioid receptors. nih.gov |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Hot plate test | Showed high analgesic activity by increasing the pain sensitivity threshold. biomedpharmajournal.org |
Receptor Agonism/Antagonism (e.g., 5-Hydroxytryptamine2A, TRPV-1, ASIC-1α, Opioid Receptors)
The pharmacological activity of pyrazole analogs often stems from their interaction with various receptors. Research has highlighted their ability to act as agonists or antagonists at several key receptor sites, influencing a range of physiological processes.
TRPV-1, ASIC-1α, and Opioid Receptors:
Studies on regio-isomeric pyrazole compounds (LQFM-020, LQFM-021, and LQFM-039) have demonstrated their direct involvement with the ASIC-1α channel, TRPV-1, and μ-opioid receptors, which contributes to their antinociceptive effects. nih.gov The interaction with these channels and receptors underscores the multimodal mechanism of action of these pyrazole derivatives in pain modulation. nih.gov
Furthermore, there is evidence of a direct physical interaction between TRPV1 and the μ-opioid receptor (MOR1). nih.gov This interaction is significant as it blocks the opioid-dependent phosphorylation of MOR1 without affecting its G protein signaling, which is responsible for the analgesic effects of opioids. nih.gov This modulation of MOR1 by TRPV1 suggests a potential strategy for improving the therapeutic profile of opioids. nih.gov
Opioid Receptor Heteromers:
The μ-δ opioid receptor heteromer has emerged as a distinct signaling complex with unique properties compared to its homomeric counterparts. nih.gov Activation of this heteromer in the nucleus accumbens has been shown to produce antidepressant- and anxiolytic-like effects. nih.gov The use of a specific δ-agonist, UFP-512, demonstrated that these effects are abolished by pretreatment with either μ- or δ-opioid receptor antagonists, confirming the involvement of the heteromer. nih.gov This highlights the potential of targeting this specific receptor complex for the treatment of mood disorders. nih.gov
| Compound/Receptor Complex | Interacting Receptors | Functional Outcome |
| LQFM-020, LQFM-021, LQFM-039 | ASIC-1α, TRPV-1, μ-opioid receptors | Antinociceptive effect nih.gov |
| TRPV1 and μ-opioid receptor (MOR1) | TRPV1 binds to MOR1 | Blocks opioid-dependent phosphorylation of MOR1 nih.gov |
| μ-δ opioid receptor heteromer | μ- and δ-opioid receptors | Antidepressant- and anxiolytic-like effects upon activation nih.gov |
General Enzyme Inhibition Studies
Analogs of this compound have been the subject of various enzyme inhibition studies, demonstrating their potential to modulate the activity of several key enzymes involved in physiological and pathological processes.
A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme. researchgate.net Minor structural modifications to the initial molecules resulted in a significant improvement in inhibitory potential, from 36% to 73%. researchgate.net
Phosphodiesterase (PDE) Inhibition (e.g., PDE3A, PDE3B)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com Inhibition of these enzymes, particularly PDE4, has been explored for its therapeutic potential in a variety of diseases. nih.govmdpi.com
The PDE4 family, which specifically hydrolyzes cAMP, consists of four isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. nih.govmdpi.com These isoforms share a conserved catalytic domain but have distinct functional roles. mdpi.com PDE4B, for instance, is highly expressed in various immune cells and is implicated in neuroinflammation. nih.gov PDE4 inhibitors have been shown to have anti-inflammatory effects by increasing intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. nih.govmdpi.com
In the context of neurodegenerative diseases like Parkinson's, overexpression of PDE4B has been observed, and its inhibition is being investigated as a potential neuroprotective strategy. nih.gov Several PDE4 inhibitors, such as roflumilast (B1684550) and apremilast, are already approved for treating inflammatory conditions like COPD and psoriatic arthritis. nih.gov
Research has also focused on developing selective inhibitors for other PDE families. For example, dihydropyranopyrazole derivatives have been designed and synthesized as novel inhibitors of PDE2, an enzyme highly expressed in the brain. mdpi.com One such derivative, compound (+)-11h, was identified as a potent and selective PDE2 inhibitor with an IC₅₀ value of 41.5 nM. mdpi.com
| Compound Class | Target Enzyme | Key Findings |
| Dihydropyranopyrazole derivatives | PDE2 | Compound (+)-11h is a potent and selective inhibitor (IC₅₀ = 41.5 nM). mdpi.com |
| General PDE4 Inhibitors | PDE4 | Elevate intracellular cAMP, leading to anti-inflammatory effects. nih.govmdpi.com |
Amine Oxidase Inhibition
A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and screened for their ability to inhibit various amine oxidases, including monoamine oxidases (MAOs), swine kidney oxidase, and bovine serum amine oxidase. researchgate.netdntb.gov.ua
Within this series, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole demonstrated potent MAO inhibitory activity, with a Ki value in the nanomolar range (approximately 10⁻⁸ M). researchgate.net Computational studies were also employed to understand the potential interactions between these compounds and MAO-B. researchgate.net The design of new pyrazoline-based inhibitors has focused on modifications at the N1, C3, and C5 positions of the pyrazoline ring to improve inhibitory activity and selectivity for human MAO-A and MAO-B. semanticscholar.org
Antioxidant Activity Measurements
The antioxidant properties of phenolic compounds and their derivatives are of significant interest. The ferric reducing antioxidant power (FRAP) assay is a common method used to measure the antioxidant potential of various compounds. nih.gov
Studies on phenolic acids have shown that structural features, such as the number and position of hydroxyl groups, significantly influence their antioxidant activity. nih.gov For instance, 2,3-dihydroxybenzoic acid exhibited the strongest activity in reducing Fe³⁺ to Fe²⁺. nih.gov Generally, methylation of phenolic compounds tends to decrease their antioxidant capacity because it reduces the number of active electron- and hydrogen-donating groups. nih.gov
In the context of pyrazole derivatives, a series of new 4-aminopyrazol-5-ol hydrochlorides, synthesized as analogs of the antioxidant drug Edaravone, were evaluated for their antioxidant activity using ABTS, FRAP, and ORAC tests. nih.gov The 4-aminopyrazol-5-ols were found to be effective antioxidants in all three assays. nih.gov The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), demonstrated notable activity with a TEAC value of 0.93 in the ABTS assay, a TE value of 0.98 in the FRAP assay, and a TE value of 4.39 in the ORAC test. nih.gov Importantly, APH and its NH-analog did not show cytotoxicity against normal human fibroblasts. nih.gov
Quantum mechanical calculations suggested that the antioxidant activity of 4-aminopyrazolols in the ABTS and FRAP tests, which proceed via a single electron transfer (SET) mechanism, is consistent with their lower ionization potential and hardness compared to their precursors. nih.gov The radical-scavenging activity observed in the ORAC test, which occurs through a hydrogen atom transfer (HAT) mechanism, was directly dependent on the O-H bond dissociation energy. nih.gov
| Compound/Compound Class | Assay | Key Findings |
| 2,3-dihydroxybenzoic acid | FRAP | Strongest activity among tested phenolic acids. nih.gov |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ABTS | TEAC = 0.93 nih.gov |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | FRAP | TE = 0.98 nih.gov |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ORAC | TE = 4.39 nih.gov |
| 4-aminopyrazol-5-ols | ABTS, FRAP, ORAC | Effective antioxidants. nih.gov |
Insecticidal Activity Assessments
Phenylpyrazole insecticides, such as fipronil (B1672679) and ethiprole (B1671408), are known for their broad-spectrum activity against a variety of insect pests. researchgate.net These compounds act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in insects, leading to hyperexcitation of the central nervous system, paralysis, and death. osu.edu The structural similarity of this compound to these established insecticides suggests a comparable mode of action.
Research on various pyrazole derivatives has demonstrated their effectiveness against numerous insect species. For instance, studies have reported the insecticidal activities of novel N-pyridylpyrazole derivatives against lepidopteran pests like the diamondback moth (Plutella xylostella). mdpi.com Furthermore, pyrazole carboxamides have shown activity against pests with piercing-sucking mouthparts.
To illustrate the insecticidal potency of pyrazole analogs, the following table presents the median lethal concentration (LC50) values for fipronil against the third instar larvae of the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops.
Table 1: Insecticidal Activity of Fipronil against Plutella xylostella
| Insecticide | LC50 Value (%) |
|---|
The data indicates that fipronil is highly toxic to P. xylostella larvae. The insecticidal activity of pyrazole derivatives can be influenced by the nature and position of substituents on the pyrazole and phenyl rings. Structure-activity relationship (SAR) studies are crucial in optimizing the insecticidal potency of these compounds.
In Vitro and In Vivo Metabolic Studies
The metabolic fate of a compound is a critical factor in determining its biological activity and persistence. Studies on the metabolism of phenylpyrazole insecticides like fipronil and ethiprole provide a valuable framework for understanding the potential metabolic pathways of this compound.
In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic transformations of pyrazole-based insecticides. nih.govnih.govnih.gov These studies have shown that the primary metabolic reaction for phenylpyrazoles is oxidation. For instance, fipronil is metabolized to its more persistent sulfone metabolite. nih.gov This oxidation is primarily mediated by cytochrome P450 (CYP) enzymes, with studies identifying CYP3A4, CYP2E1, and CYP2D2 as key players in the metabolism of fipronil and ethiprole in rats. nih.govacs.org
In vivo studies in animal models, such as rats, have confirmed the findings of in vitro experiments. Following administration, fipronil is distributed to various tissues, with the highest concentrations often found in fatty tissues, and is primarily excreted in the feces as its sulfone and desulfinyl metabolites. osu.edunih.gov Similarly, studies with ethiprole in mice have shown the formation of the corresponding sulfone metabolite in the brain and liver. acs.org
The table below summarizes the major metabolites of fipronil and ethiprole identified in metabolic studies.
Table 2: Major Metabolites of Fipronil and Ethiprole
| Parent Compound | Metabolite | Metabolic Reaction |
|---|---|---|
| Fipronil | Fipronil sulfone | Oxidation nih.govnih.gov |
| Fipronil | Fipronil desulfinyl | Reductive cleavage osu.edu |
Given the structural similarities, it is plausible that this compound undergoes similar metabolic transformations. The primary metabolic pathway would likely involve oxidation of the pyrazole or phenol (B47542) ring, potentially leading to the formation of hydroxylated and/or conjugated metabolites. The presence of the methyl group on the pyrazole ring and the hydroxyl group on the phenol ring may also be sites for metabolic modification. Further specific studies on this compound are necessary to definitively determine its metabolic profile.
Mechanism of Action Moa Elucidation for 4 1 Methyl 1h Pyrazol 4 Yl Phenol
Identification and Validation of Specific Molecular Targets
There is no publicly available research identifying or validating specific molecular targets for 4-(1-methyl-1H-pyrazol-4-yl)phenol. While pyrazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors, the specific targets for this compound have not been determined. nih.govchemscene.com
Characterization of Receptor Binding Affinity and Specificity
No studies have been published that characterize the receptor binding affinity and specificity of this compound. Such studies are essential for determining if the compound acts on specific receptor types and with what potency.
Detailed Analysis of Enzyme Inhibition Kinetics and Modes
There is a lack of data regarding the enzyme inhibition properties of this compound. Consequently, no information is available on its inhibition kinetics or mode of action, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. youtube.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity
The type, size, and position of substituents on the pyrazole (B372694) ring and its associated phenyl group can dramatically alter the biological activity of the molecule. nih.govnih.gov Both qualitative observations and quantitative measurements, such as IC₅₀ values, are used to delineate these effects.
The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in modulating the pharmacological profile of pyrazole derivatives. mdpi.commdpi.com
Electron-withdrawing groups, such as halogens (F, Cl, Br), nitro groups (NO₂), and trifluoromethyl groups (CF₃), can significantly influence a molecule's interaction with its biological target. mdpi.comscielo.br For instance, in a series of imidazo[4,5-b]pyridine-based PAK4 inhibitors, compounds with EWGs showed varied biological activity. A smaller and more electronegative halogen atom did not necessarily lead to better activity, indicating a complex relationship between electronic properties and biological function. mdpi.com In some cases, the introduction of an EWG like a trifluoromethyl group has been shown to enhance the anticancer activity of pyrazole derivatives. mdpi.com The addition of a trifluoromethyl group to a pyrimidine-based compound was found to radically improve hydrogen bond strength with its target, matrix metalloproteinase-7. scielo.brresearchgate.net Conversely, the presence of EWGs on an aromatic ring can sometimes lead to reduced inhibitory effects. mdpi.com
Electron-donating groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, can also impact biological activity. mdpi.com These groups can increase the electron density of the aromatic system and enhance hydrophobic interactions with the target protein. mdpi.com Studies on pyrazole derivatives have shown that the presence of electron-donating substituents at certain positions can enhance antimicrobial activity. mdpi.com However, in the context of PAK4 inhibition, a compound with a methyl group (an EDG) was found to be inactive. mdpi.com
The following table illustrates the effect of substituents on the inhibitory activity of a series of PAK4 inhibitors with an imidazo[4,5-b]pyridine core, which provides insight into how these groups might affect similar heterocyclic compounds.
| Compound | Substituted Group (Property) | IC₅₀ (nM) against PAK4 |
| 1 | I (EWG) | 5150 |
| 2 | Br (EWG) | 8533 |
| 3 | Cl (EWG) | > 30,000 (inactive) |
| 4 | CH₃ (EDG) | > 30,000 (inactive) |
| Data sourced from a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors, demonstrating the impact of electron-withdrawing and electron-donating groups. mdpi.com |
The specific position of a substituent on the pyrazole ring, known as its regiochemistry, is a critical determinant of a compound's pharmacological profile. nih.govnih.gov Even minor changes in the substituent's location can lead to significant differences in binding affinity and biological activity.
For example, in studies on the interaction of pyrazole derivatives with the enzyme CYP2E1, the position of a methyl group on the pyrazole ring had a notable impact on binding affinity. A methyl group at the C4 position of the pyrazole ring resulted in a 50-fold increase in affinity compared to the unsubstituted pyrazole, while a methyl group at the C3 position led to only a 2-fold increase. nih.gov This demonstrates that the 4-position of the pyrazole ring is a more favorable location for this substituent in the context of CYP2E1 binding. nih.gov In contrast, the presence of methyl groups at both the 3 and 5 positions completely blocked binding. nih.gov
Furthermore, the regioselectivity of synthetic reactions to produce specific pyrazole isomers is a significant area of research, as the ability to control the position of substituents is essential for developing compounds with desired biological activities. researchgate.netnih.gov
Pharmacophore Modeling and Chemoinformatics in Analog Design
Pharmacophore modeling and chemoinformatics are powerful computational tools used in modern drug discovery to design new analogs with improved potency and selectivity. mdpi.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target.
In the design of novel pyrazole-based inhibitors, pharmacophore and QSAR (Quantitative Structure-Activity Relationship) models have been successfully employed. nih.gov These models help to identify the key chemical features required for potent and selective inhibition of targets like COX-2. nih.gov For instance, in the development of CDK2 inhibitors, pharmacophore models were derived from the structure of known inhibitors to guide the design of new pyrazole derivatives. rsc.orgnih.gov Molecular docking studies, a key component of chemoinformatics, are used to predict the binding mode of designed compounds within the active site of the target protein, further refining the design process. rsc.orgnih.govresearchgate.net These in silico techniques provide valuable insights into the binding interactions and stability of drug candidates, thereby accelerating the discovery of new therapeutic agents. nih.gov
Medicinal Chemistry and Pharmaceutical Applications
Identification and Optimization of Lead Compounds for Drug Discovery
The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity and serves as a starting point for optimization. The 4-(1-methyl-1H-pyrazol-4-yl)phenol moiety has been integral to the discovery of such lead compounds, particularly in the realm of oncology.
A notable example is the development of CRT0066101, a potent inhibitor of Protein Kinase D (PKD). cancerresearchuk.org The discovery of CRT0066101 was the result of an intensive drug discovery program aimed at identifying specific inhibitors for all PKD isoforms. nih.gov This compound, which incorporates the this compound core, was identified as a lead candidate for preclinical studies due to its ability to inhibit the growth of pancreatic and lung cancer tumors in models. cancerresearchuk.org
The optimization process involves modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. In the case of CRT0066101, this involved the attachment of a substituted pyrimidine (B1678525) ring to the phenolic oxygen of the this compound scaffold. This strategic modification led to a compound with high affinity for its target and desirable drug-like properties.
Rational Approaches to Novel Drug Design and Development
Rational drug design relies on an understanding of the three-dimensional structure of the biological target and the principles of molecular recognition to design compounds that will bind with high affinity and selectivity. The development of inhibitors based on the this compound scaffold has benefited from such rational approaches.
While specific structure-activity relationship (SAR) data for this compound itself is not extensively detailed in the public domain, the development of its derivatives, like CRT0066101, provides insight into the design process. For instance, the SAR studies of a series of analogs leading to CRT0066101 highlighted the importance of specific structural features for potent PKD inhibition. nih.gov These studies demonstrated that an electron-deficient aromatic ring and a 4-aminopyridine (B3432731) moiety were crucial for activity. nih.gov This knowledge allows medicinal chemists to rationally design new molecules with potentially enhanced properties by making targeted modifications to the this compound core and its substituents. The ultimate goal of this rational design process is to create novel drug candidates with improved efficacy and reduced side effects.
Pre-ADME (Absorption, Distribution, Metabolism, Excretion) Analysis and Predictive Modeling
A key desirable feature for many oral medications is good bioavailability, meaning a significant fraction of the administered dose reaches the systemic circulation. CRT0066101, a derivative of this compound, has been reported to be orally bioavailable. nih.gov This characteristic is a significant advantage, as it allows for convenient oral administration and suggests that the compound possesses favorable absorption and stability characteristics in the gastrointestinal tract. The oral bioavailability of CRT0066101 indicates that the this compound scaffold can be part of a larger molecule that maintains good ADME properties.
Assessment and Improvement of Pharmacokinetic and Pharmacodynamic Properties
Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body. alimentiv.combioagilytix.com A successful drug candidate must have an optimal balance of PK and PD properties.
The pharmacodynamic profile of CRT0066101 demonstrates its potency as a PKD inhibitor. It inhibits all three PKD isoforms with high efficacy, as shown by its low nanomolar IC50 values. medchemexpress.comtocris.com This potent inhibition of PKD leads to a cascade of downstream effects, including the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.gov In vivo studies in animal models have confirmed the anti-tumor activity of CRT0066101, demonstrating that it can significantly block the growth of pancreatic and bladder cancer xenografts. nih.govnih.gov
From a pharmacokinetic perspective, the oral bioavailability of CRT0066101 is a key attribute. nih.gov Further studies would typically investigate its metabolic fate, distribution to various tissues, and elimination pathways to build a complete pharmacokinetic profile. The assessment of these PK/PD relationships is critical for determining the appropriate dosing regimen for potential clinical trials.
| Compound | Target | IC50 Values | In Vivo Efficacy |
| CRT0066101 | PKD1, PKD2, PKD3 | 1 nM, 2.5 nM, 2 nM respectively medchemexpress.comtocris.com | Significantly suppressed pancreatic and bladder cancer growth in xenograft models nih.govnih.gov |
Strategies for Overcoming Acquired Drug Resistance
Acquired drug resistance is a major challenge in cancer therapy, where tumors that initially respond to a drug eventually develop mechanisms to evade its effects. A key strategy to combat this is the development of novel drugs that target different signaling pathways or have distinct mechanisms of action.
Advanced Applications and Future Research Directions
Materials Science Applications
The unique structural attributes of pyrazole-containing compounds suggest their utility in the creation of novel materials with specialized properties. rsc.org
Potential in Advanced Material Development (e.g., Polymers, Coatings)
The integration of pyrazole (B372694) moieties into polymeric structures is a known strategy for developing materials with enhanced thermal stability, mechanical strength, and specific optical properties. ias.ac.in Polyamides incorporating pyrazole rings have been synthesized and shown to possess high solubility in organic solvents and notable bio-activity. ias.ac.in The bifunctional nature of 4-(1-methyl-1H-pyrazol-4-yl)phenol, with its reactive phenolic hydroxyl group and the nitrogen-containing pyrazole ring, makes it a candidate for incorporation into polymers like polyesters or polyurethanes. Such polymers could potentially exhibit improved adhesion, thermal resistance, or even serve as specialized coatings with unique surface properties.
Investigation of Photochromic Behavior
Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a property of significant interest for applications in optical data storage, smart windows, and molecular switches. While direct studies on the photochromic behavior of this compound are not yet available, related pyrazole derivatives have been investigated for these properties. For instance, 3(5)-arylazo-1H-pyrazoles have been studied for their photochromic characteristics, which are influenced by the substitution pattern on the molecule. acs.org The core structure of this compound could serve as a foundational scaffold for the design of new photochromic materials, potentially through derivatization to introduce photosensitive groups. Future research could explore the light-induced transformations of this compound and its derivatives. researchgate.net
Characterization of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. Pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to exhibit significant NLO properties. researchgate.net These properties often arise from the presence of donor-acceptor groups within the molecule that enhance the second-order or third-order nonlinear polarizability. nih.govrsc.org The combination of the electron-donating phenol (B47542) group and the pyrazole ring in this compound suggests that it could be a promising candidate for NLO applications. nih.gov Detailed theoretical and experimental studies, such as Z-scan measurements, would be necessary to quantify the NLO response of this compound and its potential for use in optical devices. researchgate.net
Coordination Chemistry and Metal Complex Formation
The field of coordination chemistry has extensively utilized pyrazole-derived ligands due to their versatile binding modes. acs.orgresearchgate.net The pyrazole ring, with its two adjacent nitrogen atoms, can coordinate to metal ions in various ways, acting as a monodentate, bidentate, or bridging ligand. researchgate.netuniversiteitleiden.nl The presence of the phenolic hydroxyl group in this compound introduces an additional coordination site, making it a bidentate ligand capable of forming stable chelate rings with metal ions. universiteitleiden.nl
Research on phenol-pyrazole ligands has demonstrated their ability to form complexes with a range of transition metals, including manganese. universiteitleiden.nl These complexes can exhibit interesting magnetic properties and diverse structural arrangements, from mononuclear species to larger polynuclear clusters. universiteitleiden.nl The deprotonated form of this compound would be an O,N-chelating ligand, and the resulting metal complexes could find applications in catalysis, materials science, and as models for biological systems. nih.govresearchgate.net The specific coordination behavior of this ligand with various metal ions remains a fertile area for future investigation. bath.ac.uk
Development as Fluorescent Probes and Biological Indicators
Fluorescent probes are invaluable tools in chemical and biological research for the detection and imaging of specific analytes. Pyrazole derivatives have emerged as a promising class of fluorophores for the development of sensors for metal ions and other biologically relevant species. nih.govacademicstrive.com For example, pyrazole-based sensors have been designed for the selective detection of Zn2+, Cd2+, and Fe3+ through a "turn-on" fluorescence mechanism. rsc.orgsemanticscholar.org
The inherent fluorescence potential of the pyrazole scaffold, combined with the phenolic group which can act as a recognition site, suggests that this compound could be a valuable precursor for new fluorescent probes. researchgate.netnih.gov Modification of the phenol or pyrazole ring could tune the photophysical properties and introduce selectivity for specific targets. acs.org Such probes could have applications in environmental monitoring, cellular imaging, and diagnostics. nih.gov
Agrochemical Applications, Including Insecticides
Pyrazole derivatives are a well-established and commercially significant class of compounds in the agrochemical industry, particularly as insecticides. globalresearchonline.netresearchgate.netmdpi.com Many pyrazole-based insecticides function by targeting the nervous system of insects. nih.govresearchgate.net The discovery of new insecticidal compounds with novel modes of action is crucial for managing insecticide resistance.
A significant body of research has demonstrated the potent insecticidal activities of various pyrazole amides and other derivatives against a wide range of agricultural pests. nih.govmdpi.combohrium.com These studies have shown that modifications to the substituents on the pyrazole and phenyl rings can have a dramatic impact on the insecticidal spectrum and efficacy. acs.org While this compound itself has not been reported as an insecticide, its structure represents a key building block for the synthesis of new potential agrochemicals. By derivatizing the phenolic hydroxyl group to introduce different functional groups, novel compounds with enhanced insecticidal properties could be developed. nih.govbohrium.com
The following table summarizes the insecticidal activity of some pyrazole derivatives against various pests, illustrating the potential of this class of compounds in agrochemical applications.
| Compound Type | Target Pest(s) | Activity Level | Reference(s) |
| Pyrazole Amides | Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens | Notable control at concentrations ranging from 0.25 to 10 mg/L | nih.gov |
| Pyrazole-heterocyclic Diamides | Mythimna separata, Aphis medicaginis | Lethal activity at 500 mg/L | researchgate.net |
| N-pyridylpyrazole Thiazole Derivatives | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | LC50 values as low as 5.32 mg/L for some compounds | mdpi.com |
| Pyrazole-5-carboxamides | Helicoverpa armigera, Aphis craccivora, Tetranychus cinnabarinus | High activity, with some compounds showing 60% stomach activity at 5 mg/kg | bohrium.comacs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(1-methyl-1H-pyrazol-4-yl)phenol, and how can reaction conditions influence yields?
- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with diketones or aldehydes. For example, phenylhydrazine reacts with 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione in ethanol/acetic acid under reflux (7–16 hours), followed by purification via silica gel chromatography and recrystallization . Yields (~45%) depend on stoichiometric ratios, solvent polarity, and reaction time. Alternative pathways include Mannich reactions for functionalization, where pH and temperature control are critical to avoid side products .
Q. How can structural characterization of this compound derivatives be optimized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns, particularly for distinguishing pyrazole and phenol ring protons.
- X-ray crystallography : Single-crystal analysis (e.g., Stoe IPDS-II diffractometer) reveals dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-phenyl systems), critical for understanding steric effects .
- IR : Monitor O–H (phenol) and N–H (pyrazole) stretches (3200–3500 cm⁻¹) to confirm hydrogen bonding or tautomeric forms .
Advanced Research Questions
Q. How do substituents on the pyrazole ring affect the compound’s bioactivity, and what strategies resolve conflicting structure-activity relationship (SAR) data?
- Methodological Answer :
- SAR Analysis : Introduce substituents (e.g., –NO₂, –NH₂) at the pyrazole 5-position via reduction (SnCl₂/HCl) or nitration (HNO₃/H₂SO₄). Compare antimicrobial activity (e.g., MIC assays) of derivatives like 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid .
- Data Contradictions : If bioactivity varies unexpectedly, validate purity via HPLC and reassess using computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions, accounting for stereoelectronic effects .
Q. What experimental designs mitigate challenges in optimizing Mannich reactions for functionalizing this compound?
- Methodological Answer :
- Condition Optimization : Use N,N′-bis(methoxymethyl)diaza-18-crown-6 as a phase-transfer catalyst to enhance nucleophilic attack efficiency. Maintain pH 8–9 (buffered with NaHCO₃) to stabilize intermediates and reduce hydrolysis .
- Byproduct Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). If undesired N-alkylation occurs, switch to milder bases (e.g., K₂CO₃) and lower temperatures (0–5°C) .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for tautomeric forms of this compound be reconciled?
- Methodological Answer :
- Tautomer Identification : In solution (DMSO-d₆), dynamic NMR at variable temperatures (25–80°C) detects keto-enol equilibria. Compare with solid-state IR (C=O stretch ~1700 cm⁻¹) and X-ray data, which favor the keto form due to crystal packing .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model tautomeric energy differences and predict dominant forms under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
